(b-Asp5)-Delta-Sleep Inducing Peptide

Description

Historical Context of Delta-Sleep Inducing Peptide Discovery

Delta-Sleep Inducing Peptide was first identified in the 1970s by the Swiss research group led by Schoenenberger and Monnier. wikipedia.orgbiosyn.comsportstechnologylabs.com The peptide was isolated from the cerebral venous blood of rabbits that were in an induced state of sleep. wikipedia.org This discovery was a significant step in neurobiology, suggesting that specific endogenous substances could play a direct role in the complex process of sleep. The initial hypothesis was that DSIP was a key factor in promoting slow-wave sleep, also known as delta sleep, due to its ability to induce such states in recipient animals. wikipedia.orgsportstechnologylabs.com However, subsequent research has revealed a more complex and sometimes contradictory role for this peptide. wikipedia.orgbuzzsprout.com

The Nonapeptide Sequence of Delta-Sleep Inducing Peptide

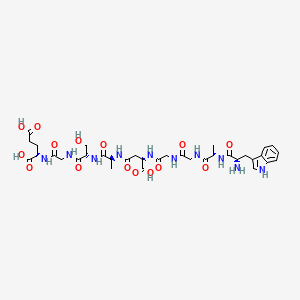

Delta-Sleep Inducing Peptide is a small peptide composed of nine amino acids, making it a nonapeptide. biosyn.com Its specific amino acid sequence is Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu. wikipedia.orgnih.gov This precise sequence is crucial for its biological activity and recognition by potential receptors or interacting molecules within the body. The molecular weight of DSIP is approximately 849 daltons. biosyn.com DSIP-like material has been identified in various parts of the body, including the brain, peripheral organs, and plasma of several mammals, as well as in human breast milk. wikipedia.orgbiosyn.com

| Property | Description |

| Full Name | Delta-Sleep Inducing Peptide |

| Abbreviation | DSIP |

| Peptide Length | 9 amino acids (nonapeptide) |

| Amino Acid Sequence | Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu |

| Molecular Weight | ~849 Daltons |

Definition and Structural Features of (β-Asp5)-Delta-Sleep Inducing Peptide (DSIP-isoD)

(β-Asp5)-Delta-Sleep Inducing Peptide, also known as DSIP-isoD, is a specific analogue and isomer of the native DSIP. nih.gov The key structural difference lies in the peptide bond involving the aspartic acid residue at the fifth position of the amino acid sequence. In the naturally occurring DSIP, the aspartic acid is linked to the adjacent alanine (B10760859) residue through a standard α-peptide bond. However, in DSIP-isoD, this linkage is through a β-aspartyl peptide bond. nih.govchinapeptides.net

This seemingly minor alteration in the peptide backbone has significant biochemical implications. The formation of such isoaspartyl residues can occur spontaneously in proteins and peptides as they age. An important aspect of DSIP-isoD in a research context is its function as a substrate for the enzyme protein L-isoaspartyl methyltransferase (PIMT). glpbio.commedchemexpress.com This enzyme is involved in the repair of age-damaged proteins by converting atypical isoaspartyl peptide bonds back to the normal α-aspartyl form. glpbio.com

| Feature | (β-Asp5)-Delta-Sleep Inducing Peptide (DSIP-isoD) |

| Synonym | DSIP-isoD |

| Key Structural Feature | Contains a β-aspartyl peptide bond at the 5th position (Aspartic Acid) |

| Relationship to DSIP | Isomer of the native Delta-Sleep Inducing Peptide |

| Biochemical Role | Serves as a substrate for the enzyme protein L-isoaspartyl methyltransferase (PIMT) glpbio.commedchemexpress.com |

Overview of Peptide Analogues and Derivatives in Delta-Sleep Inducing Peptide Research

The study of DSIP has been significantly advanced through the synthesis and investigation of its analogues and derivatives. wikipedia.orgnih.gov These modified peptides are created to explore various aspects of DSIP's function, such as enhancing its molecular stability, investigating its biological activities, and identifying the key structural components necessary for its effects. wikipedia.org

Researchers have synthesized numerous DSIP analogues with substitutions at different amino acid positions. For instance, an analogue where alanine in the second position is replaced by beta-alanine (B559535) (DSIP-12) has been studied for its potential anticonvulsant properties. nih.gov Other studies have explored analogues with modifications intended to increase resistance to degradation by enzymes, thereby prolonging their potential effects. researchgate.net The investigation of these analogues has revealed a wide spectrum of biological activities, including influences on sleep patterns, stress responses, and even potential anticarcinogenic and geroprotective effects. wikipedia.orgnih.gov However, it is noteworthy that some studies have found stronger effects on sleep with synthesized analogues of DSIP rather than with the native peptide itself. wikipedia.orgnih.gov

Properties

IUPAC Name |

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(3S)-3-[[2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]pentanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H48N10O15/c1-16(42-32(55)20(36)9-18-11-37-21-6-4-3-5-19(18)21)30(53)39-12-26(48)38-13-27(49)44-23(35(59)60)10-25(47)41-17(2)31(54)45-24(15-46)33(56)40-14-28(50)43-22(34(57)58)7-8-29(51)52/h3-6,11,16-17,20,22-24,37,46H,7-10,12-15,36H2,1-2H3,(H,38,48)(H,39,53)(H,40,56)(H,41,47)(H,42,55)(H,43,50)(H,44,49)(H,45,54)(H,51,52)(H,57,58)(H,59,60)/t16-,17-,20-,22-,23-,24-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGEQPJVCJLUAOE-GFVHOAGBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CO)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)C(C)NC(=O)C(CC1=CNC2=CC=CC=C21)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)C[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H48N10O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

848.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82602-88-8 | |

| Record name | delta Sleep-inducing peptide, isoasp(5)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082602888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis and Structural Characterization of β Asp5 Delta Sleep Inducing Peptide

Chemical Synthesis Methods for Delta-Sleep Inducing Peptide and its Analogues

The synthesis of DSIP and its analogues, including the β-Asp5 variant, is primarily achieved through solid-phase peptide synthesis (SPPS), although solution-phase and enzymatic methods have also been employed for the native peptide.

Solid-Phase Peptide Synthesis (SPPS):

SPPS is the most common method for synthesizing peptides like DSIP and its analogues due to its efficiency and amenability to automation. wikipedia.org The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The most prevalent strategy for SPPS is the Fmoc/tBu approach, which utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the α-amino group of the amino acids.

The synthesis of (β-Asp5)-DSIP via SPPS would follow a sequence of repeated cycles, each consisting of two main steps:

Deprotection: The Fmoc group of the resin-bound amino acid or peptide is removed, typically using a solution of piperidine (B6355638) in a suitable solvent like dimethylformamide (DMF), to expose a free amino group.

Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed amino group.

To introduce the β-aspartyl linkage at position 5, a specially protected aspartic acid derivative is required. In this derivative, the α-carboxyl group is protected while the β-carboxyl group is activated for coupling to the peptide chain.

Enzymatic Synthesis:

For the native DSIP, enzymatic synthesis has been explored as an alternative to purely chemical methods. This approach utilizes enzymes, such as papain or α-chymotrypsin, to catalyze the formation of peptide bonds. This method can offer high specificity and milder reaction conditions, potentially reducing side reactions. However, the synthesis of analogues with unnatural linkages like the β-aspartyl bond via enzymatic means is more complex and less commonly reported.

Purification and Characterization:

Following cleavage from the resin, the crude synthetic peptide is purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide are then confirmed using analytical techniques such as mass spectrometry (to verify the molecular weight) and analytical RP-HPLC. The presence of the isoaspartyl linkage can be confirmed using specialized mass spectrometric techniques, such as electron capture dissociation, which can generate fragment ions diagnostic of the β-peptide bond. nih.gov

Below is an interactive data table summarizing the key aspects of SPPS for peptides like (β-Asp5)-DSIP.

| Parameter | Description | Common Reagents/Conditions |

| Solid Support | Insoluble resin to which the peptide is anchored. | Polystyrene-based resins (e.g., Wang, Rink amide). |

| Nα-Protection | Temporary protecting group for the amino terminus. | Fmoc (9-fluorenylmethyloxycarbonyl). |

| Deprotection Reagent | Reagent to remove the Nα-protecting group. | 20% Piperidine in DMF. |

| Coupling Reagents | Reagents to activate the carboxyl group for peptide bond formation. | Carbodiimides (e.g., DIC) with an additive (e.g., HOBt), or uronium/aminium salts (e.g., HBTU, HATU). |

| Side-Chain Protection | Protecting groups for reactive amino acid side chains. | Acid-labile groups (e.g., tBu for Asp, Glu, Ser; Boc for Trp). |

| Cleavage | Reagent cocktail to cleave the peptide from the resin and remove side-chain protecting groups. | Trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane). |

| Purification | Method to isolate the desired peptide from impurities. | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). |

| Characterization | Techniques to verify the identity and purity of the final product. | Mass Spectrometry, Analytical RP-HPLC, Amino Acid Analysis. |

Conformational Studies of Delta-Sleep Inducing Peptide and its Analogues in Solution

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. By analyzing various NMR parameters, such as chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), it is possible to deduce information about the peptide's backbone and side-chain conformations. For DSIP and its analogues, NMR studies can reveal the presence of secondary structures like β-turns and the orientation of amino acid side chains. nih.gov A comparative NMR study of native DSIP and (β-Asp5)-DSIP would be instrumental in elucidating the precise structural changes induced by the isoaspartyl linkage.

Circular Dichroism (CD) Spectroscopy:

Fourier-Transform Infrared (FT-IR) Spectroscopy:

FT-IR spectroscopy can also provide information about the secondary structure of peptides by analyzing the frequencies of amide bond vibrations. The amide I band (1600-1700 cm⁻¹) is particularly sensitive to the peptide's secondary structure. For native DSIP, FT-IR studies have supported the hypothesis of a dynamic equilibrium in solution, with an estimated population of β-turns.

The table below summarizes the application of these techniques to the conformational study of peptides like (β-Asp5)-DSIP.

| Technique | Information Obtained | Key Parameters/Observations |

| NMR Spectroscopy | Detailed 3D structure, backbone and side-chain conformation, dynamics. | Chemical shifts, coupling constants (³JHNα), NOEs, temperature coefficients. |

| Circular Dichroism (CD) | Secondary structure content (α-helix, β-sheet, β-turn, random coil). | Molar ellipticity as a function of wavelength, characteristic minima and maxima. |

| FT-IR Spectroscopy | Secondary structure composition. | Position and deconvolution of the amide I band. |

Biochemical Interactions and Enzymatic Metabolism of β Asp5 Delta Sleep Inducing Peptide

Substrate Specificity for Protein L-Isoaspartyl Methyltransferase (PIMT)

(β-Asp5)-Delta-Sleep Inducing Peptide serves as a notable substrate for the enzyme Protein L-isoaspartyl methyltransferase (PIMT). This enzyme is a key component of a widespread protein repair system found in the brain and other tissues, tasked with identifying and initiating the correction of age-related protein damage. The atypical β-aspartyl bond in the peptide's sequence mimics the isoaspartyl residues that can form spontaneously in aging proteins, making it an excellent model for studying this repair mechanism.

Research has established that (β-Asp5)-Delta-Sleep Inducing Peptide is a proficient substrate for PIMT. This analogue is frequently utilized in laboratory settings to investigate the catalytic activity of this enzyme. The presence of the L-isoaspartyl linkage makes it a specific target for PIMT, which catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to the free carboxyl group of the isoaspartyl residue. This methylation reaction is the first step in the conversion of the abnormal isoaspartyl bond back to a normal L-aspartyl linkage.

The interaction between PIMT and (β-Asp5)-Delta-Sleep Inducing Peptide has significant implications for understanding cellular protein repair mechanisms. PIMT plays a crucial role in reversing spontaneous protein damage that accumulates with age. The formation of isoaspartyl residues can alter a protein's structure and function, and the failure to repair this damage has been linked to various age-related conditions. The ability of PIMT to recognize and act upon the isoaspartyl bond in this DSIP analogue underscores the enzyme's specificity and its vital role in maintaining protein integrity.

Degradation Pathways and Biostability of Delta-Sleep Inducing Peptide and Analogues

The biostability of DSIP and its analogues is a critical factor influencing their physiological effects. The native peptide is known for its low molecular stability and rapid degradation in biological fluids, which has prompted the development of more persistent analogues.

Studies have demonstrated that DSIP is rapidly degraded both in vitro and in vivo. In vitro, DSIP has a half-life of only about 15 minutes. nih.gov When incubated in human or rat blood, DSIP is quickly broken down. nih.gov This rapid disappearance is primarily attributed to enzymatic degradation. nih.gov

One in vitro study using a cultured human intestinal epithelial (Caco-2) cell monolayer provided detailed degradation kinetics. When DSIP was applied to the apical side of the cell monolayers, it was metabolized quickly, with only 8.2% of the peptide remaining after a two-hour incubation. nih.gov In contrast, when applied to the basolateral side, the peptide was more stable, with 70.6% remaining after the same period. nih.gov The stability could be significantly increased by the addition of a combination of enzyme inhibitors. nih.gov

Table 1: In Vitro Stability of DSIP in Caco-2 Cell Monolayers

| Condition | % DSIP Remaining (after 2 hrs) |

|---|---|

| Apical Application | 8.2% |

| Basolateral Application | 70.6% |

| Apical + Bestatin + Diprotin A | 83.2% |

The primary enzymes responsible for the degradation of DSIP are aminopeptidase-like enzymes. nih.gov These enzymes cleave amino acids from the N-terminus of the peptide. An aminopeptidase (B13392206) with an apparent molecular weight of approximately 80,000 daltons, capable of degrading DSIP, has been purified from human cerebrospinal fluid. bbntimes.com This enzyme is sensitive to inhibitors such as amastatin (B1665947) and bestatin. bbntimes.com

In the Caco-2 cell model, the degradation of DSIP resulted in Tryptophan (Trp) as the major metabolite and Trp-Ala as a minor one, consistent with aminopeptidase activity. nih.gov The addition of bestatin, an aminopeptidase inhibitor, altered the metabolite profile, making Trp-Ala the major product, and slightly increased the peptide's stability. nih.gov This confirms that aminopeptidases are a key component in the degradation pathway of DSIP. nih.govbbntimes.com

Interaction with Cellular Signaling Pathways

The physiological effects of Delta-Sleep Inducing Peptide are mediated through its interaction with various cellular signaling pathways. While a specific receptor for DSIP has not been definitively identified, research indicates that its actions may be mediated by several well-known receptor systems. wikipedia.org

Studies suggest that DSIP's effects on neuronal activity in several brain regions, including the sensorimotor cortex and hippocampus, might be mediated by N-methyl-D-aspartate (NMDA) receptors. wikipedia.orgnih.gov DSIP has been shown to block NMDA-activated potentiation in cortical and hippocampal neurons. nih.govresearchgate.net

Furthermore, DSIP demonstrates an ability to modulate GABAergic systems. It significantly potentiates GABA-activated currents in hippocampal and cerebellar neurons in a dose-dependent manner. nih.govresearchgate.net This interaction with the primary inhibitory neurotransmitter system in the brain could contribute to its observed physiological effects. nih.gov

There is also evidence of DSIP's interaction with adrenergic signaling. DSIP and its phosphorylated analogue can modulate the α1-adrenergic receptor's response to adrenergic agonists in the rat pineal gland. nih.gov In vitro studies have shown that DSIP can attenuate the stimulation of N-acetyltransferase activity by adrenergic drugs like isoproterenol, representing a direct interaction with adrenergic transmission. nih.gov

MAPK Pathway Modulation

The metabolism of (β-Asp5)-Delta-Sleep Inducing Peptide by Protein L-isoaspartyl methyltransferase (PIMT) is integral to the proper regulation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. PIMT is a protein repair enzyme that recognizes and initiates the conversion of atypical L-isoaspartyl residues back to their normal L-aspartyl form. The presence of the β-Asp5 linkage in the DSIP analog makes it a target for this enzymatic repair mechanism.

Deficiencies in PIMT activity have been demonstrated to result in the hyperphosphorylation of key kinases within the MAPK pathway, namely Raf-1, MEK, and ERK. This suggests that the accumulation of isoaspartyl-containing proteins, which would occur in the absence of sufficient PIMT activity, leads to dysregulation of this critical signaling pathway. Consequently, the enzymatic processing of substrates like (β-Asp5)-DSIP by PIMT is a crucial step in maintaining the normal, non-pathological state of MAPK signaling.

The interaction can be summarized as follows: (β-Asp5)-DSIP is recognized by PIMT, which then catalyzes a methylation reaction. This initiates a process that can ultimately lead to the conversion of the isoaspartyl bond to a normal aspartyl bond. By effectively repairing this altered peptide, PIMT prevents the downstream signaling aberrations that would otherwise result from the accumulation of such atypical protein structures. Therefore, the metabolism of (β-Asp5)-DSIP is not merely a catabolic process but an active step in cellular maintenance that ensures the fidelity of signal transduction through the MAPK pathway.

| Condition | PIMT Activity | (β-Asp5)-DSIP Metabolism | MAPK Pathway Phosphorylation (Raf-1, MEK, ERK) |

|---|---|---|---|

| Normal Physiological State | Present and Active | Efficient Repair | Normal/Regulated |

| PIMT Deficiency | Absent or Reduced | Impaired Repair (Accumulation of isoaspartyl peptides) | Hyperphosphorylation |

Oxidative Phosphorylation Efficiency

While direct studies on the specific effects of (β-Asp5)-Delta-Sleep Inducing Peptide on oxidative phosphorylation are limited, the influence of its parent compound, Delta-Sleep Inducing Peptide (DSIP), on mitochondrial respiration provides a significant frame of reference. Research has shown that DSIP can enhance the efficiency of oxidative phosphorylation in isolated rat brain mitochondria. pnas.org

These findings suggest that DSIP and its analogs may play a role in cellular protection against stress by optimizing mitochondrial function. For instance, pretreatment with DSIP has been shown to completely inhibit the hypoxia-induced reduction of mitochondrial respiratory activity in rats. pnas.org Although the precise molecular mechanisms by which the (β-Asp5) modification might alter these effects are yet to be fully elucidated, the established bioenergetic impact of the parent DSIP molecule points towards a potentially significant role for this class of peptides in modulating mitochondrial efficiency and cellular resilience.

| Parameter | Effect of DSIP | Significance |

|---|---|---|

| State 3 Respiration (ADP-stimulated) | Significantly Increased pnas.org | Enhanced ATP synthesis capacity |

| Uncoupled Respiration | No significant change pnas.org | No induction of mitochondrial uncoupling |

| Respiratory Control Ratio (RCR) | Enhanced pnas.org | Improved coupling of respiration to ATP synthesis |

| Rate of ADP Phosphorylation | Enhanced pnas.org | Increased efficiency of ATP production |

Neurobiological Modulatory Roles of Delta Sleep Inducing Peptide and Its Analogues

Modulation of Electroencephalographic (EEG) Activity in Animal Models

The influence of Delta-Sleep Inducing Peptide (DSIP) and its analogues on the brain's electrical activity has been a central focus of neurophysiological research. Electroencephalography (EEG) provides a window into the global state of brain function, and alterations in EEG patterns are indicative of changes in arousal, consciousness, and sleep states.

A primary and well-documented effect of DSIP administration in various animal models is the potentiation of EEG spindle and delta activity. EEG spindles are characteristic bursts of brain waves, while delta waves are high-amplitude, low-frequency oscillations. Both of these EEG phenomena are cardinal features of non-rapid eye movement (NREM) sleep. The administration of DSIP has been shown to lead to a significant and often dose-dependent increase in the occurrence and power of both spindles and delta waves in species such as rabbits and rats. This enhancement of sleep-related EEG signatures is a foundational observation supporting the peptide's role in sleep regulation. The analogue (b-Asp5)-DSIP was developed in part to explore how structural modifications might influence this core activity, with research suggesting that such changes can alter the potency and duration of these EEG effects.

The pronounced increase in delta wave activity following the administration of DSIP and its analogues directly correlates with an augmentation of slow-wave sleep (SWS), also referred to as deep sleep. SWS is considered the most restorative phase of sleep, crucial for physiological and cognitive recovery. Numerous studies have demonstrated that DSIP can significantly increase the duration and percentage of time spent in SWS in animal models.

The effects on rapid eye movement (REM) sleep, however, are more equivocal. Some investigations have reported a suppression of REM sleep following DSIP administration, while others have observed no significant change or even a slight increase. This variability in findings may be attributable to a range of factors, including the specific animal model, the experimental conditions, and the particular analogue being studied. The precise impact of the (b-Asp5) modification on the intricate balance between SWS and REM sleep remains an area of ongoing investigation.

Despite the foundational findings, the field of DSIP research has not been without its controversies and inconsistencies. A number of research groups have reported difficulties in replicating the initial robust sleep-inducing effects of the peptide. These discrepancies have led to a critical re-evaluation of the peptide's physiological role and have been ascribed to several potential confounding factors. The short biological half-life of DSIP, its limited ability to cross the blood-brain barrier, and potential species-specific differences in its metabolism and receptor interactions are all cited as possible reasons for the divergent results. The development of more stable analogues like (b-Asp5)-DSIP was a direct attempt to overcome some of these limitations, yet a universal consensus on their efficacy and the precise conditions under which they exert their effects is still forthcoming.

Neurotransmitter System Interactions

The neurobiological effects of DSIP and its analogues are understood to be mediated through complex interactions with various neurotransmitter systems. These interactions provide a mechanistic basis for the observed changes in EEG and sleep architecture.

There is a growing body of evidence to suggest that the N-methyl-D-aspartate (NMDA) receptor system is a key target for the modulatory actions of DSIP. NMDA receptors are a subtype of ionotropic glutamate (B1630785) receptors that play a pivotal role in synaptic plasticity, learning, and memory. Research indicates that DSIP can modulate the function of NMDA receptors, although the precise nature of this interaction—whether it is agonistic, antagonistic, or allosteric—is still being elucidated. By influencing NMDA receptor activity, DSIP could alter neuronal excitability and synaptic transmission in brain regions critical for sleep regulation, thereby contributing to the observed changes in EEG patterns. The specific role of the (b-Asp5) modification in fine-tuning this interaction with NMDA receptors is a subject of continued scientific inquiry.

Effects on Acetylcholinesterase and Monoamine Oxidase Activity

Research has indicated that Delta-Sleep Inducing Peptide (DSIP) can influence the activity of cerebral monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters. nih.gov Experimental studies have reported the induction of cerebral MAO-A activity following DSIP administration. nih.gov In the context of stress, such as hypoxia, DSIP has been shown to partially counteract the stress-induced alterations in the activity of mitochondrial monoamine oxidase type A (MAO-A) in the rat brain. nih.gov This suggests a role for DSIP in normalizing brain metabolism under stressful conditions. mdpi.com Furthermore, investigations with DSIP analogues have revealed that some of these compounds possess an enhanced capability to counteract hypoxia-induced changes in MAO-A activity when compared to the native DSIP. nih.gov

| Enzyme | Effect of DSIP | Experimental Context |

| Monoamine Oxidase A (MAO-A) | Induction of activity | General administration |

| Monoamine Oxidase A (MAO-A) | Partial counteraction of stress-induced changes | Hypoxia stress in rats |

Interaction with Opioid Receptors

Delta-Sleep Inducing Peptide (DSIP) appears to interact with the opioid system, although this interaction is likely indirect. Studies have shown that DSIP does not possess binding activity to any of the opioid receptor subtypes. nih.gov Instead, its effects are mediated through the stimulation of endogenous opioid release. Research has demonstrated that DSIP can significantly stimulate the release of immunoreactive Met-enkephalin from slices of the rat lower brainstem in a calcium-dependent manner. nih.gov This suggests that the antinociceptive and other opioid-related effects of DSIP are a consequence of its ability to modulate the release of endogenous opioid peptides. nih.gov Clinical observations in patients with chronic pain conditions and in individuals undergoing withdrawal from opiates have shown that DSIP administration can alleviate pain and withdrawal symptoms, further suggesting a modulatory interaction with endogenous opioid-peptidergic systems. nih.gov

Neuroendocrine Regulatory Functions

Regulation of Corticotropin (B344483) Levels

Delta-Sleep Inducing Peptide (DSIP) has been shown to exert regulatory effects on the hypothalamic-pituitary-adrenal (HPA) axis, particularly on the secretion of corticotropin (also known as adrenocorticotropic hormone, ACTH). Research indicates that DSIP can decrease the basal level of corticotropin and block its release. wikipedia.orgparticlepeptides.com In vitro studies using rat anterior pituitary quarters have demonstrated that DSIP significantly inhibits the release of ACTH induced by corticotropin-releasing factor (CRF). nih.gov The most prominent inhibition was observed at a DSIP concentration of 10⁻⁸ M. nih.gov This inhibitory action is believed to occur at the pituitary level, as DSIP was also found to inhibit CRF-activated cyclic AMP (cAMP) levels in anterior pituitary tissue, without affecting basal ACTH or cAMP levels. nih.gov Further studies have corroborated that DSIP attenuates the effects of CRF at the pituitary, reducing CRF-induced corticosterone (B1669441) release in rats. nih.gov

| Hormone | Effect of DSIP | Mechanism of Action |

| Corticotropin (ACTH) | Decreases basal levels and blocks release | Inhibition of CRF-induced release at the pituitary level |

| Corticotropin (ACTH) | Inhibition of CRF-induced secretion | Inhibition of the cAMP system in corticotrophs |

Stimulation of Luteinizing Hormone (LH) Release

Delta-Sleep Inducing Peptide (DSIP) has been found to stimulate the release of Luteinizing Hormone (LH). wikipedia.orgparticlepeptides.com Studies in ovariectomized rats primed with estrogen and progesterone (B1679170) have shown that intraventricular administration of DSIP promptly stimulates LH release. nih.gov However, DSIP did not affect either basal or luteinizing hormone-releasing hormone (LHRH)-induced LH release from hemipituitaries in vitro, suggesting that its site of action is not directly on the pituitary gland. nih.gov Further research indicates that the stimulatory effect of DSIP on LH release is mediated through a hypothalamic site of action. nih.gov In vitro incubation of median eminence fragments from male rats with DSIP resulted in a significant increase in the release of LHRH. nih.gov This suggests that DSIP may play a physiological role in processes such as the sleep-related release of LH. nih.gov

| Experimental Model | DSIP Administration | Effect on LH Release | Site of Action |

| Ovariectomized, steroid-primed rats | Intraventricular | Stimulation | Hypothalamus |

| In vitro hemipituitaries | Incubation | No effect | Not pituitary |

| In vitro median eminence fragments | Incubation | Increased LHRH release | Hypothalamus |

Influence on Somatoliberin and Somatotrophin Secretion

Delta-Sleep Inducing Peptide (DSIP) is reported to stimulate the secretion of somatoliberin (growth hormone-releasing hormone, GHRH) and somatotrophin (growth hormone, GH). wikipedia.org However, the effects of DSIP on the somatotropic axis appear to be complex and may vary depending on the experimental conditions. While some sources suggest a stimulatory role, other studies have not observed a significant influence of DSIP on GH secretion. For instance, a study in normal women found that DSIP administration did not modify spontaneous or arginine-induced GH secretion, nor did it alter the circadian rhythm of GH. nih.gov

Inhibition of Somatostatin (B550006) Secretion

Delta-Sleep Inducing Peptide (DSIP) has been shown to inhibit the secretion of somatostatin. wikipedia.org In vitro studies using the median eminence of the hypothalamus from both male and female rats have demonstrated that DSIP inhibits somatostatin release in a dose-dependent manner. nih.gov The maximum inhibitory effect was observed at a concentration of 10⁻⁸ M DSIP. nih.gov This inhibitory action of DSIP on somatostatin release appears to be mediated through a dopaminergic mechanism, as the effect was blocked by the addition of pimozide, a dopamine (B1211576) antagonist. nih.gov

| Peptide | Effect of DSIP | Mechanism |

| Somatostatin | Inhibition of release | Dopaminergic |

Effects on Circadian and Locomotor Patterns

Delta-Sleep Inducing Peptide (DSIP) and its analogues have been observed to exert modulatory effects on the circadian rhythms and locomotor activities of various species, although the findings can be complex. optimalcircadianhealth.com Rather than acting as a simple sedative, DSIP appears to influence the underlying programming of activity cycles. wikipedia.org

Daily intravenous injections of DSIP into rats maintained on a regular 12-hour light/dark cycle led to significant changes in their 24-hour locomotor behavior. wikipedia.org After several days of administration, the typically high motor activity observed during the dark phase was reduced, while activity during the light (sleeping) phase was comparatively increased. wikipedia.org This suggests that DSIP can induce a relative reversal or shift in the established circadian activity phases, acting against the primary environmental cue of the light-dark cycle. wikipedia.org A phosphorylated analogue of DSIP, known as DSIP-P, produced similar but more rapid and pronounced changes in locomotor patterns. wikipedia.org

Furthermore, studies in humans have identified a distinct diurnal rhythm for plasma DSIP-like immunoreactivity (DSIP-LI). However, this rhythm was found to be inversely correlated with sleep stages, with peak levels occurring during the day. researchgate.netparticlepeptides.com The plasma DSIP-LI rhythm was strongly and positively correlated with body temperature, suggesting its circadian fluctuations are coupled more closely to thermoregulatory cycles than to the sleep-wake cycle itself. researchgate.netparticlepeptides.com

| Compound | Species | Observed Effect on Locomotor/Circadian Pattern | Source(s) |

|---|---|---|---|

| DSIP | Rats | Reduced locomotor activity during the dark phase and increased relative activity during the light phase after 3 days of injections. | wikipedia.org |

| DSIP-P (phosphorylated analogue) | Rats | Induced a more rapid and marked shift in circadian locomotor activity compared to DSIP. | wikipedia.org |

| DSIP Analogue ([D-Ala4]DSIP-NH2) | Rats | Significantly decreased locomotor activity. | nih.gov |

| DSIP (native) | Rats | Was without effect on locomotor activity in the same study. | nih.gov |

| Endogenous DSIP-LI | Humans | Plasma levels exhibit a diurnal rhythm positively correlated with body temperature and negatively with slow-wave sleep. | researchgate.netparticlepeptides.com |

Regional Distribution and Immunoreactivity in Neural Tissues

Immunohistochemical and radioimmunoassay techniques have revealed that DSIP-like material is widely distributed throughout the central nervous system and in peripheral tissues, suggesting a broad range of physiological functions beyond sleep modulation. optimalcircadianhealth.comphoenixpeptide.comyoutube.com

DSIP-like immunoreactivity is found in both free and bound forms across various tissues. phoenixpeptide.com In the brain, its presence is predominantly detected in the basal forebrain, hypothalamus, and the limbic system. phoenixpeptide.com Microautoradiography studies following injection of labeled DSIP have shown a relatively even distribution of radioactivity across most brain regions.

Beyond the central nervous system, DSIP-like material is widespread in peripheral organs. phoenixpeptide.comyoutube.com Studies in rats have quantified its presence in numerous tissues, where it appears to exist mainly in a large, likely protein-bound form. youtube.com This bound form can be dissociated to yield smaller immunoreactive peptides. youtube.com High concentrations of DSIP-like material have been identified in the gut and pancreas. phoenixpeptide.com

| Location Type | Specific Area | Species / Finding | Source(s) |

|---|---|---|---|

| Central Nervous System | Hypothalamus | Found in free and bound forms. | phoenixpeptide.com |

| Limbic System | Found in free and bound forms. | phoenixpeptide.com | |

| Pituitary Gland (Hypophysis) | DSIP-like immunoreactivity predominantly detected. Co-localizes with mediators like ACTH and MSH. | phoenixpeptide.com | |

| Basal Forebrain | Predominant localization of DSIP-like immunoreactivity. | ||

| Hippocampus | Low-to-moderate density of immunoreactive fibers. | ||

| Periaqueductal Gray | Occasional low-to-moderate density of immunoreactive fibers. | ||

| Peripheral Organs/Tissues | Gut Secretory Cells | Abundant presence. | phoenixpeptide.com |

| Pancreas | Abundant presence; co-localizes with glucagon. | phoenixpeptide.com | |

| Stomach | High levels of immunoreactive material found (up to 849 pg/mg tissue in rats). | youtube.com | |

| Muscle | Lower levels of immunoreactive material found (86 pg/mg tissue in rats). | youtube.com |

The hypothalamus, a key center for neuroendocrine control, shows a distinct and highly specific pattern of DSIP immunoreactivity. This localization emphasizes the peptide's role in hypothalamic neurosecretory systems.

In the human infant hypothalamus, immunoreactive cell bodies (perikarya) are relatively few and are primarily scattered throughout the anterior (preoptic) and mediobasal (infundibular nucleus) regions. However, DSIP-immunoreactive fibers and terminal-like structures are observed across the entire rostrocaudal extent of the hypothalamus. High densities of these fibers are found in areas crucial for hormonal regulation, such as the median eminence and the organum vasculosum of the lamina terminalis. In the aged human brain, the richest areas for fibers and terminals include the preoptic area, the ventromedial and ventrolateral hypothalamic areas, and the periventricular region.

Studies in rabbits show a similar pattern, with clusters of positive cell bodies found in the arcuate nucleus and adjacent lateral hypothalamic areas. Large populations of varicose fibers and terminal-like structures are observed in the ventromedial nucleus of the hypothalamus.

| Hypothalamic Nucleus/Region | Density of DSIP-Immunoreactive Fibers/Terminals | Species | Source(s) |

|---|---|---|---|

| Preoptic Region | High | Human (Infant & Aged) | |

| Infundibular Nucleus (Arcuate Nucleus) | High | Human (Infant), Rabbit | |

| Median Eminence | High | Human (Infant & Aged) | |

| Organum Vasculosum of Lamina Terminalis | High | Human (Infant & Aged) | |

| Ventromedial Nucleus | Moderate to Low / High | Human (Infant & Aged), Rabbit | |

| Periventricular Nucleus | Moderate to Low | Human (Infant & Aged) | |

| Paraventricular Nucleus | Moderate to Low | Human (Infant) | |

| Suprachiasmatic Nucleus | Moderate to Low | Human (Infant) | |

| Dorsomedial Nucleus | Moderate to Low | Human (Infant) | |

| Ventrolateral Hypothalamic Area | High | Human (Aged) |

Diverse Physiological Functions Beyond Sleep Modulation

Stress Resistance and Adaptogenic Properties

DSIP has demonstrated notable stress-protective and adaptive capabilities, helping the body to counteract and adapt to various stressors. mdpi.com

Stress-Protective Effects and Anti-Stress Mechanisms

DSIP acts as a stress-limiting factor, and its administration has been shown to counteract experimentally induced stress situations in animals. mdpi.comnih.gov The peptide helps in normalizing blood pressure and myocardial contraction, which can be affected by stress. mdpi.com One of the key anti-stress mechanisms of DSIP involves the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, a central part of the body's stress response system. phoenixpeptide.com It has been shown to reduce the basal levels of corticotropin (B344483), a stress hormone. mdpi.com

Furthermore, DSIP exhibits antioxidant effects, which play a crucial role in its stress-protective capacity. nih.gov Under conditions of cold stress, DSIP was found to restore the prooxidant-antioxidant balance in rats. nih.gov It achieved this by normalizing myeloperoxidase activity in blood neutrophils, decreasing xanthine (B1682287) oxidase activity, and increasing the activity of antioxidant enzymes in tissues and erythrocytes. nih.gov In studies on rats subjected to hypoxia stress, DSIP was found to partially restrict stress-induced changes in the activity of mitochondrial monoamine oxidase type A (MAO-A) and serotonin (B10506) levels in the brain. nih.gov

A study on rats demonstrated that DSIP administration could reduce the lethality of stress in animals with low resistance to emotional stress. mdpi.com

Influence on Fos-Induction in Limbic Structures under Stress

Emotional stress is known to increase the expression of the immediate early gene c-fos, and its protein product, Fos, in various brain regions, particularly within the limbic system which is involved in emotions and stress responses. Studies have investigated the effect of DSIP on Fos-induction in the limbic structures of rats under emotional stress. nih.gov

In rats predisposed to emotional stress, DSIP administration was found to decrease the number of Fos-immunoreactive cells in the paraventricular nucleus of the hypothalamus (pPVN), as well as in the medial and lateral septum. nih.gov However, no change was observed in the basolateral amygdala. nih.gov In rats resistant to emotional stress, DSIP decreased Fos expression only in the lateral septum. nih.gov These findings suggest that DSIP can reduce the neuronal response to emotional stress in specific limbic regions, particularly in individuals more susceptible to stress. nih.gov

| Brain Region | Effect of DSIP on Fos-Induction in Stress-Predisposed Rats | Effect of DSIP on Fos-Induction in Stress-Resistant Rats |

| Paraventricular Nucleus (pPVN) | Decreased | No significant change |

| Medial Septum | Decreased | No significant change |

| Lateral Septum | Decreased | Decreased |

| Basolateral Amygdala | No change | No significant change |

Table 1: Influence of DSIP on Fos-Induction in Limbic Structures of Rats Under Emotional Stress.

Neuroprotective Capacities

DSIP has been shown to possess significant neuroprotective properties, offering protection to neurons against various forms of damage. mdpi.com

Reduction of Neuronal Death and Free Radical Overproduction

A key aspect of DSIP's neuroprotective action is its ability to reduce neuronal death and combat oxidative stress. mdpi.com There are several reports indicating that DSIP reduces the stress-induced overproduction of free radicals in the central nervous system, which is a major contributor to neuronal damage. mdpi.com By enhancing the efficiency of oxidative phosphorylation in rat mitochondria in vitro, DSIP may exert antioxidant effects that protect brain cells. wikipedia.org

Studies have demonstrated that exogenous DSIP increases the levels of the glutathione (B108866) antioxidant system in rat tissues, with a more pronounced effect in non-renewable postmitotic tissues. science.gov Furthermore, it has been shown to increase the expression of antioxidant enzyme genes, such as SOD1 and Gpx1, in the brain and blood of aging rats. science.gov

Correction of Neuromediator Imbalance in Ischemia Models

In models of cerebral ischemia, DSIP has shown a remarkable ability to correct the impaired balance of brain neuromediators caused by hypoxia. mdpi.com Treatment with DSIP several hours prior to global brain ischemia in Wistar rats led to improved locomotor functions and reduced lethality. mdpi.com The peptide was also found to reduce neuronal activity and improve blood supply to the brain in stressed animals subjected to brain ischemia. mdpi.com

An anti-ischemic effect of DSIP was observed in rats, with its efficacy being more pronounced than that of the NMDA receptor antagonist MK-801, suggesting its potential for prophylactic use in brain stroke. nih.gov The neuroprotective effects of DSIP in ischemia may also be linked to its ability to reduce toxic brain edema-swelling. nih.gov This antiedematous effect is thought to be connected to its modulatory actions on various mediator systems, including the inhibition of serotonin, noradrenaline, and histamine (B1213489) systems, and the activation of the GABAergic system. nih.gov

Anticonvulsant and Antiseizure Effects

Beyond its roles in stress and neuroprotection, DSIP has demonstrated anticonvulsant and antiseizure properties in various animal models. nih.govnih.gov

In a metaphit (B1662239) model of generalized, reflex audiogenic seizures in rats, DSIP was found to significantly decrease the incidence, mean seizure grade, and duration of convulsions. nih.gov It also has the capacity to suppress various other forms of convulsive activity. nih.gov Studies in mice have shown that DSIP increased the latency of the first seizure manifestation induced by corazol, bicuculline, and picrotoxin, and suppressed the severity of seizures induced by corazol and bicuculline. nih.gov

Furthermore, DSIP has been shown to potentiate the anticonvulsive activity of conventional antiepileptic drugs. nih.govnih.gov When combined with a nonprotective dose of valproate (VPA) in the metaphit-provoked audiogenic seizure model, the combination significantly prolonged the latency to seizure without inducing significant motor impairment. nih.gov Similarly, DSIP enhanced the antiepileptic effects of phenobarbital, carbamazepine, diphenylhydantoin, and nicotinamide. nih.gov The anticonvulsant action of DSIP is suggested to be mediated through its influence on various neurotransmitter and neuromodulator systems in the brain, including dopaminergic, adrenergic, and GABAergic systems. nih.gov

| Seizure-Inducing Agent | Effect of DSIP on Seizure Latency | Effect of DSIP on Seizure Severity |

| Metaphit (audiogenic) | - | Decreased incidence, grade, and duration |

| Corazol | Increased | Suppressed |

| Bicuculline | Increased | Suppressed |

| Picrotoxin | Increased | - |

Table 2: Anticonvulsant Effects of DSIP in Different Seizure Models.

Potentiation of Anticonvulsant Drugs

Research has demonstrated that Delta-Sleep Inducing Peptide (DSIP) can enhance the efficacy of certain anticonvulsant medications. In studies involving rats with metaphit-induced epilepsy, DSIP acted as an anticonvulsant, significantly reducing the incidence and duration of seizures. wikipedia.org This suggests a potential role for DSIP in the management of epilepsy. wikipedia.org

A key finding is the potentiation of valproate, a conventional antiepileptic drug. In a metaphit model of generalized, reflex audiogenic seizures in rats, the combination of DSIP with a nonprotective dose of valproate significantly prolonged the latency to seizure. nih.gov This synergistic effect was achieved without inducing significant motor impairment. nih.gov While the combination of DSIP and valproate proved more effective than either substance alone, it did not eliminate the epileptiform activity observed in electroencephalogram (EEG) recordings. nih.govnih.gov These findings highlight the potential of DSIP to enhance the anticonvulsive effects of valproate without increasing its neurotoxicity. nih.gov

Table 1: Effect of DSIP and Valproate on Seizure Latency in Rats

| Treatment Group | Effect on Seizure Latency | Motor Impairment |

|---|---|---|

| DSIP alone | No significant effect | No |

| Valproate (nonprotective dose) alone | No significant effect | No |

| DSIP + Valproate | Significantly prolonged | No |

Immunomodulatory Effects

Delta-Sleep Inducing Peptide is recognized for its immunomodulatory properties. It is known to act as an antioxidant and immunomodulator, which are important functions in the context of both diabetes and aging mechanisms. nih.gov

Antinociceptive (Pain-Modulating) Actions

DSIP has been shown to possess a potent antinociceptive, or pain-modulating, effect. wikipedia.org When administered centrally in mice and rats, DSIP produced a significant, dose-dependent analgesic effect in various pain tests, such as the tail-pinch and hot-plate tests. nih.gov This suggests that DSIP may play a significant role in the central nervous system's regulation of pain. nih.gov Clinical pilot studies in humans with chronic pain conditions, including migraine and psychogenic pain, have also reported a significant reduction in pain levels following DSIP administration. nih.gov

Central Mechanisms of Analgesia

The analgesic action of DSIP appears to originate from its effects at the supraspinal level, meaning it acts on higher brain centers. nih.gov Intracerebroventricular or intracisternal administration in mice produced a notable antinociceptive effect, whereas intrathecal administration (into the spinal canal) did not. nih.gov This indicates that the primary site of its pain-modulating action is within the brain rather than at the spinal cord level. nih.gov Further research suggests that the activation of descending inhibitory systems, which are neural pathways that travel from the brainstem down to the spinal cord, is involved in DSIP's antinociceptive effect. nih.gov Specifically, the spinal noradrenergic systems, which use norepinephrine (B1679862) as a neurotransmitter, appear to play a crucial role in this process. nih.gov The antinociceptive effect of DSIP was significantly counteracted by the administration of alpha-adrenergic blockers. nih.gov

Opioid Receptor Involvement in Antinociception

The pain-modulating effects of DSIP are mediated, at least in part, through the opioid system. nih.gov The antinociceptive action of DSIP can be blocked by pretreatment with naloxone, an opioid antagonist. nih.gov Furthermore, DSIP did not produce an analgesic effect in morphine-tolerant mice, suggesting an interaction with opioid pathways. nih.gov Studies have shown that DSIP does not bind directly to opioid receptors but rather stimulates the release of Met-enkephalin, an endogenous opioid peptide, from the lower brainstem. nih.gov This DSIP-induced release of Met-enkephalin is calcium-dependent and suggests an indirect action on opioid receptors to produce its antinociceptive effects. nih.gov

Table 2: Evidence for Opioid Receptor Involvement in DSIP Antinociception

| Experimental Observation | Implication | Reference |

|---|---|---|

| DSIP's antinociceptive effect is blocked by naloxone. | Involvement of opioid receptors. | nih.gov |

| DSIP has no antinociceptive effect in morphine-tolerant mice. | Interaction with opioid pathways. | nih.gov |

| DSIP does not bind directly to opioid receptors. | Indirect action on opioid receptors. | nih.gov |

| DSIP stimulates the release of Met-enkephalin. | Mechanism of indirect opioid receptor activation. | nih.gov |

Influence on Aging Processes and Geroprotective Effects

DSIP has demonstrated geroprotective, or anti-aging, effects in animal studies. wikipedia.org In a study on mice, lifetime administration of a DSIP preparation was found to decrease the total spontaneous tumor incidence by 2.6-fold. wikipedia.orgresearchgate.net The same study also observed an increase in the maximum life span of the mice by 24.1% compared to the control group. wikipedia.orgresearchgate.net These findings suggest that DSIP may have a role in promoting longevity and protecting against age-related diseases. nih.gov A pilot trial in elderly diabetic patients also indicated beneficial geroprotective effects of a DSIP-containing drug. nih.gov

Impact on Age-Related Physiological Functions

DSIP has been shown to positively influence several physiological functions that decline with age. wikipedia.org In female mice, DSIP treatment slowed down the age-related cessation of the estrous cycle. researchgate.netnih.gov It also led to a 22.6% decrease in the frequency of chromosome aberrations in bone marrow cells, indicating a protective effect on genetic material. wikipedia.orgresearchgate.netnih.gov

Furthermore, DSIP administration in rats from 2 to 24 months of age helped to normalize age-related changes in carbohydrate and lipid metabolism. nih.gov This included a hypoglycemic effect, evidenced by a decrease in glycosylated hemoglobin levels, and improvements in the lipid profile, such as reduced total lipid and cholesterol levels and an increased level of high-density lipoprotein cholesterol. nih.gov DSIP also appears to counteract the age-related suppression of the body's antioxidant defense systems by suppressing lipid peroxidation and activating endogenous antioxidant enzymes. nih.gov

Table 3: Geroprotective Effects of DSIP in Animal Studies

| Parameter | Effect of DSIP | Reference |

|---|---|---|

| Spontaneous Tumor Incidence | Decreased by 2.6-fold | wikipedia.orgresearchgate.net |

| Maximum Lifespan | Increased by 24.1% | wikipedia.orgresearchgate.netnih.gov |

| Age-Related Cessation of Estrous Cycle | Slowed down | researchgate.netnih.gov |

| Chromosome Aberrations in Bone Marrow | Decreased by 22.6% | wikipedia.orgresearchgate.netnih.gov |

| Age-Related Changes in Carbohydrate Metabolism | Normalized | nih.gov |

| Age-Related Changes in Lipid Metabolism | Normalized | nih.gov |

| Lipid Peroxidation | Suppressed | nih.gov |

| Endogenous Antioxidant Systems | Activated | nih.gov |

Reduction of Chromosome Aberrations

(b-Asp5)-Delta-Sleep Inducing Peptide (DSIP) and its parent compound have demonstrated cytogenetic protective effects. Research has shown that the administration of DSIP can lead to a notable decrease in the frequency of chromosome aberrations in bone marrow cells. wikipedia.org In one study involving mice, the long-term administration of a DSIP preparation was found to reduce the incidence of such chromosomal damage. wikipedia.org

The study observed that the frequency of chromosome aberrations in the bone marrow cells of the control group was significantly higher than in the group treated with the peptide. Specifically, the administration of DSIP resulted in a 22.6% decrease in the frequency of chromosome aberrations in bone marrow cells compared to the control group. wikipedia.org This suggests a protective role for the peptide at the chromosomal level, contributing to its potential geroprotective (anti-aging) effects. wikipedia.org

Table 1: Effect of Delta-Sleep Inducing Peptide on Chromosome Aberrations in Mice

| Group | Frequency of Chromosome Aberrations | Percentage Decrease Compared to Control |

|---|---|---|

| Control | Baseline | N/A |

| DSIP-Treated | Reduced | 22.6% wikipedia.org |

Role in Protein Repair

The analogue this compound plays a role in the maintenance and repair of proteins within the body, particularly in the brain. glpbio.combachem.com This function is linked to its interaction with a specific enzyme system responsible for correcting age-related protein damage. glpbio.combachem.com

(b-Asp5)-DSIP serves as an effective substrate for the enzyme protein L-isoaspartyl methyltransferase (PIMT). glpbio.combachem.com This enzyme is crucial for repairing proteins that have incurred damage over time, specifically the formation of atypical L-isoaspartyl peptide bonds. glpbio.combachem.com The accumulation of such damaged proteins is a hallmark of the aging process. By acting as a substrate for PIMT, (b-Asp5)-DSIP facilitates the repair of these age-damaged proteins, highlighting a significant role in cellular upkeep and protection against age-related molecular damage. glpbio.com

Table 2: Mechanism of (b-Asp5)-DSIP in Protein Repair

| Compound | Enzyme | Action | Outcome |

|---|---|---|---|

| (b-Asp5)-DSIP | Protein L-isoaspartyl methyltransferase (PIMT) glpbio.combachem.com | Serves as a substrate glpbio.combachem.com | Facilitates repair of age-damaged proteins glpbio.com |

Methodological Approaches in Delta Sleep Inducing Peptide Research

Animal Models in Delta-Sleep Inducing Peptide and Analogues Research

Animal models have been instrumental in the study of DSIP and its analogues, providing crucial insights into their electrophysiological, behavioral, and physiological effects.

Rabbit Models for Electrophysiological Studies

Rabbits were the original animal model in which DSIP was discovered. wikipedia.org Early research involved isolating the peptide from the cerebral venous blood of rabbits that were in an induced state of sleep. wikipedia.org Subsequent studies utilized rabbit models to investigate the electrophysiological effects of both naturally occurring and synthetic DSIP. nih.govnih.gov

Intraventricular infusion of synthetic DSIP in rabbits under double-blind conditions demonstrated a significant and specific enhancement of delta and spindle electroencephalogram (EEG) patterns. nih.govnih.gov These studies were pivotal in characterizing the sleep-inducing properties of the peptide. nih.gov Immunohistochemical studies in the rabbit brain have also been conducted to map the distribution of DSIP-like immunoreactivity, revealing its presence in areas related to hypothalamic neurosecretory systems. nih.gov

Rodent Models (Rats, Mice) for Behavioral and Physiological Studies

Rodent models, particularly rats and mice, have been extensively used to explore the broader physiological and behavioral impacts of DSIP and its analogues. nih.gov

Key Research Findings in Rodent Models:

Sleep and EEG: Intraperitoneal injection of DSIP in rats has been shown to significantly increase delta wave electrical activity in the brain. nih.gov However, some studies have reported conflicting results, with intracerebroventricular (ICV) injections at the onset of the dark period not increasing sleep duration and in some cases increasing wakefulness. nih.gov

Hormone Regulation: In rats, DSIP has been implicated in sleep-related growth hormone (GH) release. nih.gov Sleep deprivation in rats led to an increase in both slow-wave sleep (SWS) and plasma GH, effects that were blocked by the administration of a DSIP-specific antiserum. nih.gov

Stress and Neuroprotection: DSIP has demonstrated stress-protective and neuroprotective properties in rats. mdpi.com It has been shown to improve locomotor functions and reduce lethality in rats subjected to global brain ischemia. mdpi.com

Behavioral Studies: In mice, DSIP has been observed to reduce locomotor activity when injected intracerebroventricularly. paulinamedicalclinic.com Studies have also investigated its potential anticarcinogenic and geroprotective effects, with one study showing a decrease in spontaneous tumor incidence and an increase in maximum life span in mice treated with a DSIP preparation. researchgate.net A study using a mouse model of insomnia induced by p-chlorophenylalanine (PCPA) found that a DSIP fusion peptide had a restorative effect on neurotransmitter imbalances and enhanced sleep. frontiersin.org

| Rodent Model | Area of Study | Key Findings | Citation |

|---|---|---|---|

| Rats | Sleep and EEG | Increased delta wave activity after intraperitoneal injection. | nih.gov |

| Rats | Hormone Regulation | Implicated in sleep-related growth hormone release. | nih.gov |

| Rats | Neuroprotection | Improved locomotor function and reduced lethality after brain ischemia. | mdpi.com |

| Mice | Behavior | Reduced locomotor activity after intracerebroventricular injection. | paulinamedicalclinic.com |

| Mice | Insomnia Model | DSIP fusion peptide restored neurotransmitter balance and enhanced sleep. | frontiersin.org |

Electrophysiological Recording Techniques (e.g., EEG)

Electroencephalography (EEG) has been a cornerstone technique in DSIP research, allowing for the direct measurement of its effects on brain wave activity. nih.gov

In early studies with rabbits, EEG leads from the neocortex and archicortex were analyzed using fast-Fourier transformation to quantify changes in brain wave patterns following DSIP administration. nih.gov This analysis revealed a specific increase in delta and spindle activity, which are characteristic of slow-wave sleep. nih.gov

In rats, epidural EEG recordings have been used to demonstrate that peripherally injected DSIP and its analogues can cross the blood-brain barrier and significantly increase delta wave activity. nih.gov Studies have also utilized EEG to show that systemic administration of DSIP in rats can lead to high-voltage slow-wave activation and an increase in the power of the delta frequency band.

In Vitro Systems for Biochemical and Cellular Studies

In vitro systems have been crucial for investigating the biochemical and cellular mechanisms underlying the effects of DSIP. These studies often utilize cell-free biochemical systems and cellular assays to explore peptide interactions, stability, and signaling pathways. blueskypeptide.com

DSIP is used as a model peptide in in vitro research to study synthetic bioactivity and amino acid sequence behavior. blueskypeptide.com It can be applied in systems such as peptide microarrays and receptor-binding computational models to analyze experimental peptides for affinity and selectivity. blueskypeptide.com

One specific analogue, (β-Asp5)-Delta-Sleep Inducing Peptide, serves as a substrate for protein L-isoaspartyl methyltransferase, an enzyme involved in the repair of age-damaged proteins in the brain. glpbio.com Additionally, research has shown that DSIP may enhance the efficiency of oxidative phosphorylation in rat mitochondria in vitro, suggesting potential antioxidant effects. wikipedia.org

Administration Routes and Their Impact on Research Outcomes

The route of administration is a critical variable in DSIP research, significantly influencing the observed effects.

Intracerebroventricular (ICV) Administration

Direct administration into the cerebral ventricles (ICV) bypasses the blood-brain barrier, ensuring that the peptide reaches the central nervous system. This method has been widely used in both rabbit and rodent models.

ICV injection of synthetic DSIP in rabbits was the method used in the initial characterization of its sleep-inducing properties. nih.gov In rats, ICV injection of DSIP has been shown to produce a significant increase in total slow-wave sleep. nih.gov However, the timing of administration can be crucial, as another study in rats found that ICV injection at the onset of the dark period did not promote sleep. nih.gov ICV administration has also been used to demonstrate a potent antinociceptive effect of DSIP in mice. wikipedia.org

| Administration Route | Animal Model | Observed Outcome | Citation |

|---|---|---|---|

| Intracerebroventricular (ICV) | Rabbits | Enhancement of delta and spindle EEG patterns. | nih.gov |

| Intracerebroventricular (ICV) | Rats | Significant increase in total slow-wave sleep. | nih.gov |

| Intracerebroventricular (ICV) | Mice | Potent antinociceptive effect. | wikipedia.org |

| Intraperitoneal (IP) | Rats | Significant increase in delta wave electrical activity. | nih.gov |

| Oral (Gastrointestinal) | Neonatal Rats | Absorption of a DSIP analog into systemic circulation. | nih.gov |

Intraperitoneal and Intranasal Administration

In the study of Delta-Sleep Inducing Peptide (DSIP) and its analogues, various routes of administration are employed to investigate its physiological effects. Intraperitoneal (IP) and intranasal (IN) routes are notable for their distinct applications and research contexts.

Intraperitoneal injection is a common method in animal studies to introduce substances into the systemic circulation. Research has utilized IP administration of DSIP to study its influence on conditions like morphine-induced arousal in cats. In one such study, a pre-infusion of DSIP was shown to reverse the arousal effect of morphine, demonstrating a systemic interaction between the peptide and opioid pathways. paulinamedicalclinic.com This route allows for the controlled delivery of the peptide to observe its systemic effects, though it is less common in human research due to its invasive nature.

Intranasal administration offers a non-invasive alternative for delivering peptides to the central nervous system, bypassing the blood-brain barrier to a degree. peptides.org This method has gained traction in DSIP research for its potential to directly target the brain. peptides.org Studies have shown that intranasally administered DSIP is absorbed effectively and can lead to measurable neurological changes. peptides.org For instance, research in humans has demonstrated that intranasal DSIP can increase the P300 event-related potential, a component of the electroencephalogram that reflects cognitive processes. semanticscholar.orgnih.gov In animal models of stroke, intranasal DSIP administration has been associated with the recovery of motor functions. nih.gov The ease of administration via a nasal spray makes it a more practical option for potential clinical applications and enhances patient compliance in research settings. peptides.org

Table 1: Comparison of Administration Routes in DSIP Research

| Feature | Intraperitoneal (IP) Administration | Intranasal (IN) Administration |

|---|---|---|

| Primary Use | Animal models for systemic effect studies paulinamedicalclinic.com | Human and animal studies for CNS effects peptides.orgsemanticscholar.orgnih.gov |

| Invasiveness | Invasive (injection into the peritoneal cavity) | Non-invasive (nasal spray) peptides.org |

| Key Findings | Reversal of morphine-induced arousal in cats paulinamedicalclinic.com | Increased P300 potential in humans semanticscholar.orgnih.gov |

| Accelerated motor function recovery post-stroke in rats nih.gov |

| Advantages | Controlled systemic delivery | Bypasses blood-brain barrier to some extent; high patient compliance peptides.org |

Bioanalytical Techniques for Peptide Detection

Detecting and quantifying (b-Asp5)-Delta-Sleep Inducing Peptide and related molecules in biological samples is crucial for understanding their distribution, metabolism, and mechanism of action. Researchers employ sensitive bioanalytical techniques like radioimmunoassay and immunohistochemistry to achieve this.

Radioimmunoassay (RIA) for Delta-Sleep Inducing Peptide-like Material

Radioimmunoassay (RIA) is a highly sensitive technique used to measure the concentration of antigens, such as DSIP, in biological fluids. An RIA for DSIP was developed to quantify DSIP-like material in body fluids and tissues. nih.gov

The methodology involves using a radioactively labeled version of the peptide to compete with the unlabeled peptide in a sample for binding sites on a specific antibody. In the development of the DSIP RIA, a p-hydroxyphenylpropionic acid conjugate of DSIP was used for radioiodination, creating a stable tracer. nih.gov This labeled DSIP derivative was then purified using reversed-phase high-performance liquid chromatography (HPLC) to ensure high specific activity. nih.gov

The assay's sensitivity allows for the measurement of DSIP-like material with a minimum detectable concentration of 0.1 ng/ml. nih.gov This level of precision is essential for detecting the low physiological concentrations of the peptide in plasma and brain tissue. nih.govnih.gov The development of this RIA has been instrumental in studies investigating the presence and physiological variations of DSIP in various mammalian species. nih.gov

Table 2: Key Features of the Radioimmunoassay for DSIP

| Parameter | Description | Reference |

|---|---|---|

| Technique | Radioimmunoassay (RIA) | nih.gov |

| Tracer | Iodinated p-hydroxyphenylpropionic acid derivative of DSIP | nih.gov |

| Purification | Reversed-phase High-Performance Liquid Chromatography (HPLC) | nih.gov |

| Sensitivity | Minimum detectable concentration of 0.1 ng/ml | nih.gov |

| Application | Measurement of DSIP-like material in body fluids | nih.gov |

Immunohistochemistry for Tissue Localization

Immunohistochemistry is a powerful technique used to visualize the distribution and location of specific proteins and peptides within tissues. This method has been applied to map the presence of DSIP-like immunoreactivity in the central nervous system (CNS) and pituitary gland of various species, including fish and frogs. nih.govnih.gov

The technique utilizes specific antibodies that bind to the DSIP antigen in prepared tissue sections. The antibody-antigen complex is then visualized using a marker, such as a fluorescent dye, allowing researchers to identify the precise location of the peptide.

Studies using immunohistochemistry have revealed a distinct distribution of DSIP-like material. In the cartilaginous fish Scyliorhinus canicula, DSIP-like immunoreactive cell bodies were primarily found in the nucleus lateralis tuberis of the hypothalamus. nih.gov Immunoreactive fibers were observed in the basal telencephalon and a dense network was seen throughout the midcaudal hypothalamus. nih.gov Similarly, in the frog Rana ridibunda, DSIP-like immunoreactivity was localized in the brain and pituitary. nih.gov These findings suggest that DSIP may function as a neuromodulator or a hypophysiotropic factor, and its presence in the pars distalis of the pituitary points to potential autocrine or paracrine roles. nih.gov

Table 3: Immunohistochemical Localization of DSIP-like Material

| Species | Brain Region/Gland | Findings | Reference |

|---|---|---|---|

| Scyliorhinus canicula (Fish) | Hypothalamus (nucleus lateralis tuberis) | Presence of immunoreactive cell bodies | nih.gov |

| Basal Telencephalon, Midcaudal Hypothalamus | Localization of immunoreactive fibers | nih.gov | |

| Pituitary (pars distalis, median lobe) | High concentration of immunoreactive cells, co-localized with MCH | nih.gov | |

| Rana ridibunda (Frog) | Central Nervous System | Widespread distribution of immunoreactivity | nih.gov |

Table 4: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Delta-Sleep Inducing Peptide (DSIP) |

| Morphine |

| p-hydroxyphenylpropionic acid |

Advanced Analytical and Research Techniques for β Asp5 Delta Sleep Inducing Peptide

Molecular Modeling and Force Field Approaches

Molecular modeling and the application of force fields are powerful computational tools for investigating the three-dimensional structure and conformational dynamics of peptides like (β-Asp5)-DSIP. These approaches allow researchers to simulate the behavior of molecules at an atomic level, providing insights that can be difficult to obtain through experimental methods alone.

Conformational analysis of DSIP and its analogues has been a subject of interest to understand how their structures relate to their biological activities. paulinamedicalclinic.com Early studies using spectral methods suggested that in an aqueous solution, DSIP likely adopts a folded structure where polar groups are extended and the β-carboxyl group of the aspartic acid residue is located in a central position. paulinamedicalclinic.com More advanced computational techniques, such as computer modeling informed by experimental data from Nuclear Magnetic Resonance (NMR), have been employed to determine the spatial structure of DSIP analogues. For instance, the spatial structure of cyclo(-Gly-DSIP-), a physiologically active cyclic analogue of DSIP, was determined using computer modeling with constraints derived from 1H NMR data. nih.gov This study revealed an almost planar conformation in dimethyl sulfoxide (B87167) (DMSO), with the side chains of Asp5, Ser7, and Glu9 forming one face of the molecule and the Trp1 side chain forming the other. nih.gov This distinct spatial arrangement is thought to be linked to the peptide's functional properties. nih.gov

The choice of an appropriate force field is critical for the accuracy of molecular dynamics simulations. nih.gov Force fields are sets of parameters that define the potential energy of a system of atoms and are used to calculate the forces acting on each atom. nih.gov For peptides containing non-standard amino acids like the β-Asp5 residue in (β-Asp5)-DSIP, the development and validation of accurate force field parameters are essential. While standard force fields like CHARMM and AMBER are well-parameterized for the 20 common amino acids, modifications are often necessary to accurately represent the geometry and charge distribution of unusual residues.

The development of polarizable force fields, such as those based on the classical Drude oscillator model, represents a significant advancement in the field. nih.gov These force fields explicitly account for electronic polarizability, offering a more realistic representation of molecular interactions compared to traditional additive force fields. nih.gov The optimization of these force fields involves fitting parameters to high-level quantum mechanical calculations of conformational energies, interactions with solvent molecules, and molecular properties like dipole moments and polarizabilities. nih.gov

Table 1: Key Considerations in Molecular Modeling of (β-Asp5)-DSIP

| Technique/Approach | Description | Relevance to (β-Asp5)-DSIP |

| Molecular Dynamics (MD) Simulation | A computational method for simulating the physical movements of atoms and molecules. | Allows for the exploration of the conformational landscape of (β-Asp5)-DSIP in different environments (e.g., water, lipid bilayers). |

| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms in molecular mechanics. | Standard force fields may require re-parameterization to accurately model the β-aspartyl linkage in (β-Asp5)-DSIP. |

| Quantum Mechanics (QM) | Methods that solve the Schrödinger equation to describe the electronic structure of molecules. | Used to derive accurate parameters for force fields, especially for non-standard residues like β-Asp5. |

| NMR-Informed Modeling | Using experimental data from Nuclear Magnetic Resonance spectroscopy to guide and validate computational models. | Can provide crucial distance and dihedral angle restraints to determine the solution structure of (β-Asp5)-DSIP. |

Gene Expression and Recombinant Protein Purification Studies

The production of (β-Asp5)-DSIP and its analogues for research purposes has been facilitated by recombinant DNA technology. This approach allows for the synthesis of these peptides in microbial expression systems, offering a scalable and cost-effective alternative to chemical synthesis.

Escherichia coli (E. coli) is a widely used host for the recombinant expression of peptides and proteins due to its rapid growth, well-understood genetics, and the availability of numerous expression vectors and engineered strains. nih.govmdpi.com However, the expression of small peptides like DSIP can be challenging due to their susceptibility to proteolytic degradation by host cell proteases. To overcome this, DSIP and its analogues are often expressed as fusion proteins. nih.govresearchgate.net

A common strategy involves fusing the peptide of interest to a larger, more stable protein, such as Glutathione (B108866) S-transferase (GST). nih.govsinobiological.comspringernature.com The GST tag can enhance the solubility and stability of the fusion protein and often leads to higher expression levels. sinobiological.comspringernature.comthermofisher.com The gene encoding the fusion protein is typically cloned into an expression vector, such as a pGEX vector, which is then transformed into a suitable E. coli strain for protein production. springernature.com Expression is often induced by the addition of an inducing agent like isopropyl β-D-1-thiogalactopyranoside (IPTG).

Following expression, the fusion protein needs to be purified from the cell lysate. Affinity chromatography is a powerful technique for this purpose, as it exploits the specific binding interaction between the fusion tag and a ligand immobilized on a chromatography resin. nih.gov For GST-tagged proteins, the lysate is passed through a column containing glutathione-agarose beads. nih.gov The GST portion of the fusion protein binds specifically to the glutathione, while other cellular proteins are washed away. thermofisher.com The bound fusion protein can then be eluted under mild conditions, for example, by using a buffer containing an excess of free reduced glutathione. thermofisher.com